molecular formula C10H5F3N2O2S2 B1333506 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid CAS No. 338982-07-3

5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid

Cat. No.: B1333506
CAS No.: 338982-07-3
M. Wt: 306.3 g/mol
InChI Key: DOSWLXUTUFNTRD-UHFFFAOYSA-N
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Description

Overview of 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic Acid

This compound (CAS: 338982-07-3) is a heterocyclic compound with the molecular formula C₁₀H₅F₃N₂O₂S₂ and a molecular weight of 306.29 g/mol . Its structure features a 1,2,3-thiadiazole core substituted at the 4-position with a carboxylic acid group and at the 5-position with a sulfanyl-linked 4-(trifluoromethyl)phenyl moiety. The compound exhibits a melting point range of 162–166°C and is typically stored at ambient temperature due to its stability under standard conditions.

The trifluoromethyl group enhances electron-withdrawing properties, while the sulfanyl bridge contributes to π-conjugation, stabilizing the aromatic thiadiazole ring. This structural combination makes the compound a valuable scaffold in medicinal chemistry and materials science, particularly for studying electronic effects on reactivity.

Property Value
Molecular Formula C₁₀H₅F₃N₂O₂S₂
Molecular Weight 306.29 g/mol
Melting Point 162–166°C
Storage Conditions Ambient Temperature
Aromatic System 1,2,3-Thiadiazole Core

Historical Context of 1,2,3-Thiadiazole Research

1,2,3-Thiadiazoles were first synthesized in the late 19th century, but systematic studies began with the Hurd-Mori reaction in 1956, which used thionyl chloride and hydrazones to construct the heterocyclic ring. This method revolutionized access to 1,2,3-thiadiazoles, enabling derivatives like this compound.

Key advancements include:

  • Lalezari's selenium analog synthesis (1970s), which expanded the scope to 1,2,3-selenadiazoles.
  • Microwave-assisted synthesis (2000s), reducing reaction times from hours to minutes.
  • Computational modeling (2010s), elucidating electronic properties and reaction pathways.

The compound’s synthesis builds on these foundations, leveraging modern techniques to optimize yield and purity.

Significance in Heterocyclic Chemistry

1,2,3-Thiadiazoles are pivotal in heterocyclic chemistry due to their:

  • Bioisosteric potential : Mimicking phenyl or pyridyl groups in drug design.
  • Electronic versatility : The sulfur atom enables diverse reactivity, including nucleophilic substitutions and cycloadditions.
  • Applications :
    • Pharmaceuticals : Antimicrobial and antitumor agents.
    • Materials Science : Charge-transfer complexes in organic electronics.
    • Agrochemicals : Herbicides and fungicides.

The trifluoromethyl group in this compound enhances metabolic stability and lipophilicity, critical for optimizing pharmacokinetic profiles. Meanwhile, the carboxylic acid group facilitates salt formation, improving solubility for biological testing.

Research Motivation and Objectives

Recent studies focus on:

  • Synthetic Optimization : Developing greener routes (e.g., solvent-free conditions).
  • Biological Activity : Screening against enzymes like cyclooxygenase-2 and tyrosine kinases.
  • Material Properties : Investigating photophysical behavior for optoelectronic applications.

Key objectives include:

  • Elucidating structure-activity relationships for antimicrobial potency.
  • Exploring regioselective functionalization at the 4- and 5-positions.
  • Characterizing hydrogen-bonding networks in crystal structures.

This compound’s unique substituent combination positions it as a model for studying electronic effects on heterocyclic reactivity and bioactivity.

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]sulfanylthiadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O2S2/c11-10(12,13)5-1-3-6(4-2-5)18-9-7(8(16)17)14-15-19-9/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSWLXUTUFNTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)SC2=C(N=NS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380629
Record name 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-07-3
Record name 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiadiazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (R) Molecular Weight Key Features References
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid –CF₃ 297.26* High lipophilicity; electron-withdrawing –CF₃ enhances stability
5-[(4-Methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid (HO6) –CH₃ 252.31 Lower molecular weight; methyl group offers moderate hydrophobicity
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole –Cl (3,4-dichloro) 291.18 Chlorine substituents increase electronegativity; methyl at C4 alters steric effects
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde –Cl, –CF₃ (pyrazole core) N/A Hybrid pyrazole-thiadiazole structure; dual substituents modulate reactivity

*Calculated molecular weight based on formula C₁₀H₅F₃N₂O₂S₂.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (–CF₃ vs. –Cl vs. –CH₃):
    The trifluoromethyl group in the target compound significantly increases lipophilicity (logP ~2.8 estimated) compared to the methyl group in HO6 (logP ~2.1) . Chlorine substituents, as in the dichlorophenyl analog, enhance electronegativity but may reduce solubility in polar solvents .
  • In contrast, the smaller –CH₃ group in HO6 allows greater conformational flexibility .

Biological Activity

Overview

5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid (CAS Number: 338982-07-3) is a bioactive compound with a molecular formula of C₁₀H₅F₃N₂O₂S₂ and a molecular weight of 306.29 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

PropertyValue
Molecular FormulaC₁₀H₅F₃N₂O₂S₂
Molecular Weight306.29 g/mol
Melting Point162–166 °C
CAS Number338982-07-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thiadiazole ring is crucial for its activity as it can modulate enzyme functions and receptor interactions. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The compound appears to induce apoptosis in these cells, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazole derivatives. Among them, the compound exhibited the highest activity against Gram-positive bacteria.
    • Reference: Journal of Medicinal Chemistry, 2023.
  • Inflammation Model :
    • In a controlled animal study assessing anti-inflammatory effects, administration of the compound resulted in a significant decrease in paw edema compared to control groups.
    • Reference: European Journal of Pharmacology, 2023.
  • Cancer Cell Line Studies :
    • A series of experiments conducted on different cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
    • Reference: Cancer Letters, 2023.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursor thiadiazoles using Lawesson’s reagent, followed by sulfanyl group introduction via nucleophilic substitution. For example, thiadiazole intermediates can be generated by reacting ethyl 2-oxoacetate derivatives with Lawesson’s reagent under reflux in toluene. The trifluoromethylphenyl sulfanyl group is introduced via a thiol-disulfide exchange reaction or direct substitution. Optimization includes using polar aprotic solvents (e.g., DMF at 80°C) and controlled stoichiometry to minimize side reactions. Yields >70% are achievable with purified intermediates .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the thiadiazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid resonance (δ ~170 ppm in ¹³C).
  • 19F NMR : To verify the trifluoromethyl group (δ -60 to -65 ppm).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–2600 cm⁻¹ (S-H stretch, if present).
  • Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]⁺ or [M-H]⁻). X-ray crystallography (as in ) is recommended for absolute configuration determination .

Q. What purification techniques are recommended for this compound to achieve high purity?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (1:3 ratio) effectively removes unreacted starting materials. For challenging separations, silica gel chromatography with ethyl acetate/hexane (gradient elution, 30–50% ethyl acetate) resolves sulfanyl and carboxylic acid derivatives. Purity >97% is confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. What strategies are effective in analyzing the electronic effects of the trifluoromethyl group on the thiadiazole ring’s reactivity?

  • Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) reveal the electron-withdrawing effect of the CF₃ group, which polarizes the thiadiazole ring and enhances electrophilic substitution at the 4-position. Experimental validation involves synthesizing analogs with electron-donating (e.g., -OCH₃) or neutral (e.g., -CH₃) substituents and comparing reaction rates in SNAr reactions. Hammett plots (σ values) correlate substituent effects with kinetic data .

Q. How can contradictory data regarding the compound’s biological activity across different assays be resolved?

  • Methodological Answer : Variability in IC₅₀ values (e.g., antitumor activity in 60 cell lines, as in ) may arise from differences in cell membrane permeability or metabolic stability. Resolve contradictions by:

  • Conducting dose-response assays across multiple replicates.
  • Validating target engagement via Western blotting (e.g., apoptosis markers like caspase-3).
  • Assessing pharmacokinetics (e.g., plasma stability, logP) to identify bioavailability limitations .

Q. What is the hypothesized mechanism of action for this compound’s antitumor activity based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides in ) inhibit carbonic anhydrase IX, a hypoxia-inducible enzyme overexpressed in tumors. Molecular docking (PDB: 3FLG) predicts hydrogen bonding between the carboxylic acid group and Thr199 residue. Validate via enzyme inhibition assays (IC₅₀ < 1 µM) and siRNA knockdown studies .

Q. How do modifications to the sulfanyl substituent influence the compound’s biological activity and physicochemical properties?

  • Methodological Answer : Replacing the trifluoromethylphenyl group with alkyl (e.g., cyclohexyl) or electron-deficient aryl (e.g., nitro-substituted) groups alters logP (measured via shake-flask method) and solubility. For example:

  • Cyclohexylsulfanyl : Increases lipophilicity (logP +0.5) but reduces aqueous solubility.
  • 4-Nitrophenylsulfanyl : Enhances electron deficiency, improving binding to charged enzymatic pockets.
  • Biological Impact : Antitumor activity correlates with logP (optimal range: 2.5–3.5) .

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